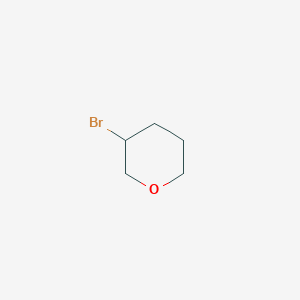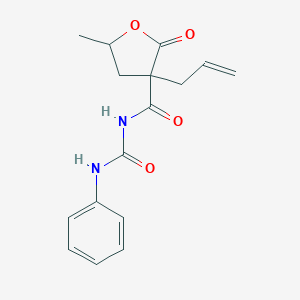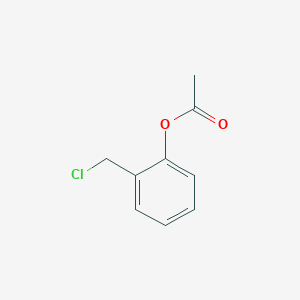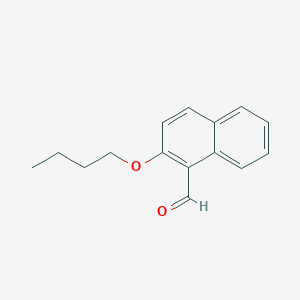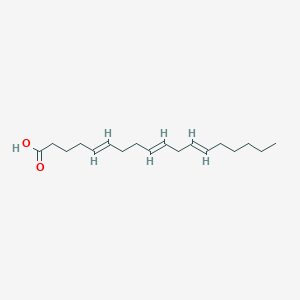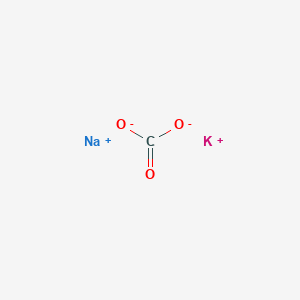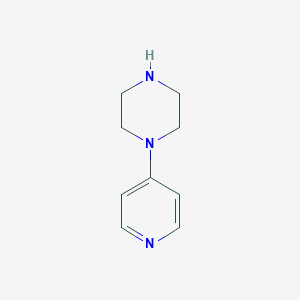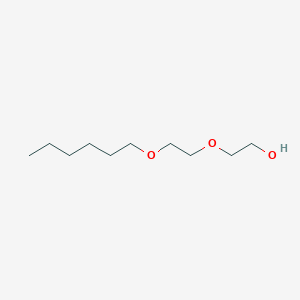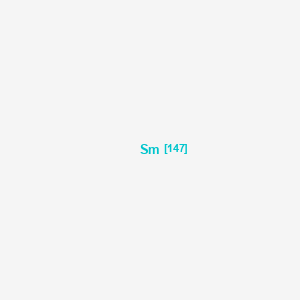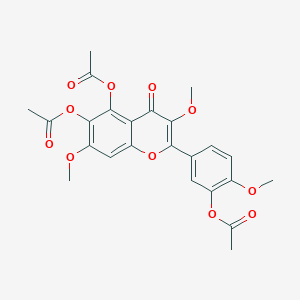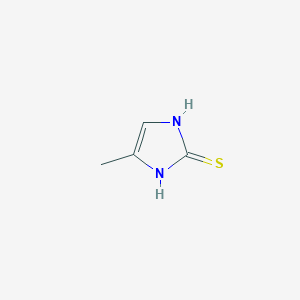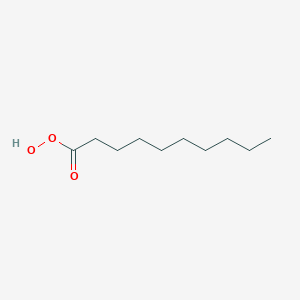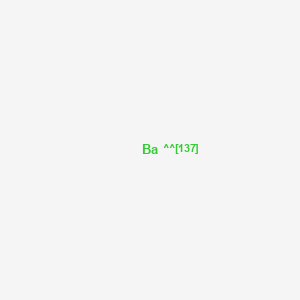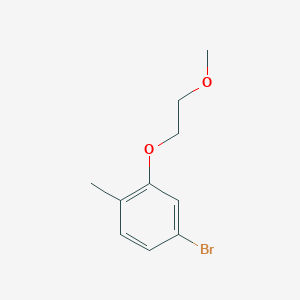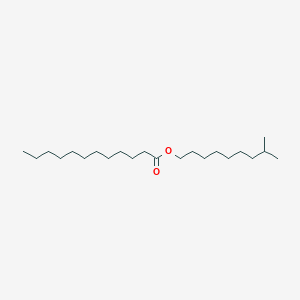
Isodecyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodecyl laurate is a fatty acid ester that is commonly used in the cosmetics and personal care industry due to its emollient and moisturizing properties. It is a clear, colorless liquid that is soluble in most organic solvents. Isodecyl laurate is a non-ionic surfactant that is derived from lauric acid, a medium-chain fatty acid found in coconut oil and palm kernel oil. In recent years, isodecyl laurate has gained significant attention from the scientific community due to its potential applications in various fields such as drug delivery, food packaging, and agriculture.
Mécanisme D'action
Isodecyl laurate works by forming a protective barrier on the skin, which helps to prevent moisture loss and maintain skin hydration. It also has emulsifying properties, which allows it to mix with water and oil-based ingredients, making it an ideal ingredient in many cosmetic formulations.
Effets Biochimiques Et Physiologiques
Studies have shown that isodecyl laurate has a low toxicity profile and is well-tolerated by the skin. It has been shown to improve skin hydration and reduce transepidermal water loss, which can help to improve the overall health and appearance of the skin. Isodecyl laurate has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory skin conditions such as acne and eczema.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using isodecyl laurate in lab experiments is its low toxicity profile and high solubility in organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using isodecyl laurate is its limited water solubility, which may make it difficult to use in aqueous-based formulations.
Orientations Futures
There are several potential future directions for research on isodecyl laurate. One area of interest is its potential use in food packaging as a natural preservative. Isodecyl laurate has been shown to have antimicrobial properties, which may make it a viable alternative to synthetic preservatives. Another area of interest is its potential use in agriculture as a natural pesticide. Isodecyl laurate has been found to be effective against various insect pests, which may make it a more sustainable option compared to traditional chemical pesticides.
Conclusion:
In conclusion, isodecyl laurate is a versatile fatty acid ester that has potential applications in various fields. Its low toxicity profile, emollient properties, and antimicrobial activity make it an attractive ingredient in many cosmetic and pharmaceutical formulations. Further research on its potential use in food packaging and agriculture may lead to the development of more sustainable and eco-friendly products.
Méthodes De Synthèse
Isodecyl laurate can be synthesized by the esterification of lauric acid with isodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of around 100-120°C under reflux conditions for several hours. The resulting product is then purified by distillation or chromatography to obtain pure isodecyl laurate.
Applications De Recherche Scientifique
Isodecyl laurate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a drug delivery vehicle due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Isodecyl laurate has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Propriétés
Numéro CAS |
14779-93-2 |
|---|---|
Nom du produit |
Isodecyl laurate |
Formule moléculaire |
C22H44O2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
8-methylnonyl dodecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-13-16-19-22(23)24-20-17-14-11-12-15-18-21(2)3/h21H,4-20H2,1-3H3 |
Clé InChI |
UOFXSBOAZYCBAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Autres numéros CAS |
94247-10-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



